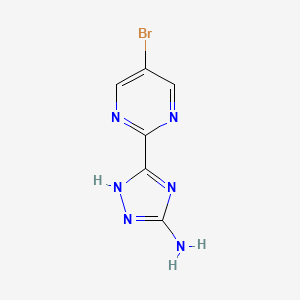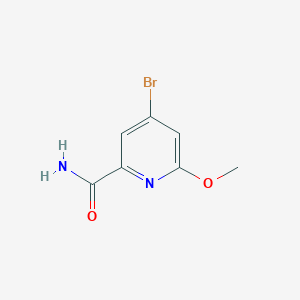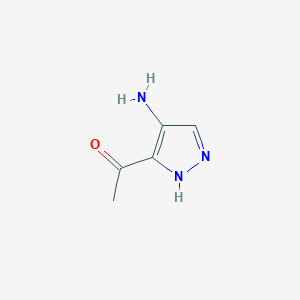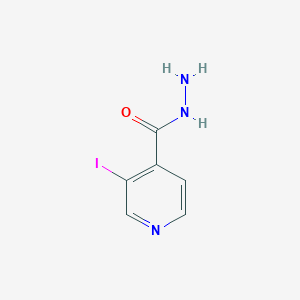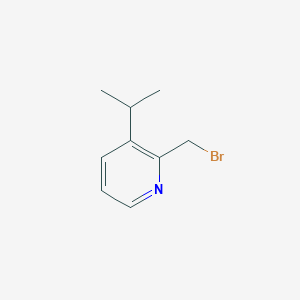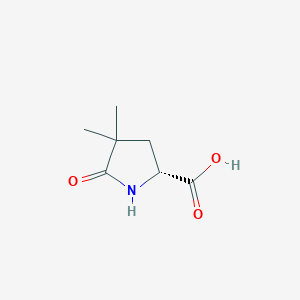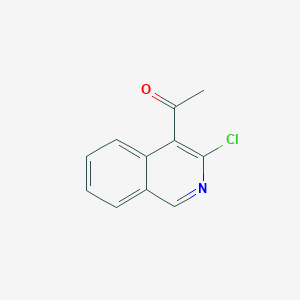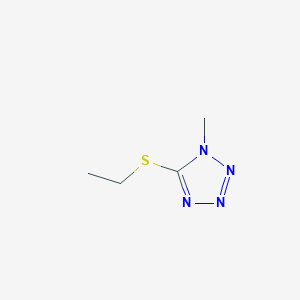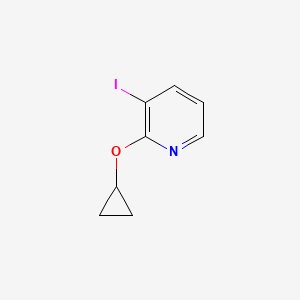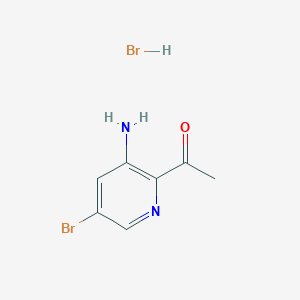
1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide is an organic compound with the molecular formula C7H8Br2N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position and a bromine atom at the 5-position of the pyridine ring, along with an ethanone group. This compound is typically used in research settings and has various applications in chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide involves several stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents like acetic acid or dichloromethane .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Analyse Des Réactions Chimiques
1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups on the pyridine ring allow the compound to bind to active sites on enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide can be compared with other similar compounds, such as:
1-(2-Amino-5-bromopyridin-3-yl)ethanone: This compound has the amino and bromine groups at different positions on the pyridine ring, which can affect its reactivity and binding properties.
1-(3-Bromopyridin-2-yl)ethanone: Lacks the amino group, which can significantly alter its chemical and biological properties.
1-(4-Bromopyridin-2-yl)ethanone:
The unique positioning of the amino and bromine groups in this compound makes it particularly useful in specific research applications, especially in the study of enzyme inhibition and receptor binding.
Propriétés
Formule moléculaire |
C7H8Br2N2O |
|---|---|
Poids moléculaire |
295.96 g/mol |
Nom IUPAC |
1-(3-amino-5-bromopyridin-2-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C7H7BrN2O.BrH/c1-4(11)7-6(9)2-5(8)3-10-7;/h2-3H,9H2,1H3;1H |
Clé InChI |
SYIZIILAFRXSIT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=N1)Br)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)


![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
